1H-Pyrrol-1-amine, 3-bromo-
Description
Molecular Formula and Constitutional Isomerism
1H-Pyrrol-1-amine, 3-bromo- exhibits the molecular formula C4H5BrN2 with an average molecular mass of 161.002 daltons. The compound features a five-membered heterocyclic pyrrole ring system substituted with a bromine atom at the 3-position and an amine group attached to the nitrogen atom at the 1-position. This specific substitution pattern creates a unique molecular architecture that distinguishes it from other pyrrole derivatives.
The constitutional isomerism landscape for compounds with the molecular formula C4H5BrN2 reveals multiple structural possibilities. Database searches indicate that approximately 28 compounds share this molecular formula, demonstrating the rich diversity of constitutional arrangements possible with these specific atomic constituents. Among these isomers, several distinct structural classes emerge, including bromomethyl-substituted imidazoles such as 4-(bromomethyl)-1H-imidazole hydrobromide and 1-(bromomethyl)-1H-pyrazole hydrobromide, each exhibiting different heterocyclic frameworks and substitution patterns.
The positional isomerism within the pyrrole ring system itself presents additional structural variations. The bromine atom can occupy different positions on the pyrrole ring, while the amine substituent can be attached to various nitrogen atoms in alternative heterocyclic systems. These positional differences significantly influence the electronic distribution, reactivity patterns, and overall molecular properties of each constitutional isomer.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 1H-Pyrrol-1-amine, 3-bromo-, clearly indicating the bromine substitution at position 3 and the amine group attachment at position 1 of the pyrrole ring. Alternative naming systems may refer to this compound as 3-bromopyrrol-1-amine, reflecting the same structural arrangement with slightly different nomenclature conventions.
Crystallographic Characterization and X-ray Diffraction Studies
X-ray diffraction analysis represents a fundamental technique for determining the three-dimensional molecular structure and crystal packing arrangements of 1H-Pyrrol-1-amine, 3-bromo-. The technique relies on the interaction between X-ray beams and the electron density distribution around atoms, producing characteristic diffraction patterns that can be interpreted to reveal precise atomic positions and bond lengths.
The crystallographic investigation of halogenated pyrrole derivatives typically reveals important structural parameters including bond lengths, bond angles, and intermolecular interactions. X-ray diffraction occurs through elastic scattering processes where X-rays interact with electrons around atoms, creating secondary spherical waves that combine constructively in specific directions according to Bragg's law: $$2d\sin\theta = n\lambda$$. This fundamental relationship allows researchers to determine unit cell parameters and space group symmetry from observed diffraction patterns.
For compounds containing bromine atoms like 1H-Pyrrol-1-amine, 3-bromo-, the heavy atom effect enhances the quality of X-ray diffraction data due to the stronger scattering factor of bromine compared to lighter elements. This characteristic facilitates more accurate structure determination and enables detailed analysis of molecular geometry and crystal packing effects.
The crystal structure analysis would be expected to reveal the planarity of the pyrrole ring system and the spatial orientation of both the bromine substituent and the amine group. Intermolecular hydrogen bonding patterns involving the amine group would likely influence the crystal packing arrangement, potentially creating extended network structures through amino hydrogen interactions with electron-rich regions of neighboring molecules.
Single crystal X-ray diffraction studies require crystals of sufficient size and quality, typically measuring several tenths of millimeters in each dimension. The crystallization conditions, including solvent selection, temperature control, and concentration optimization, play crucial roles in obtaining suitable crystals for structural analysis.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of 1H-Pyrrol-1-amine, 3-bromo-. The 1H nuclear magnetic resonance spectrum would be expected to show characteristic signals for the pyrrole ring protons, with distinct chemical shifts reflecting the electronic environment created by both the bromine substituent and the amine group.
The pyrrole ring protons typically appear in the aromatic region of the 1H nuclear magnetic resonance spectrum, with the proton at position 2 (adjacent to the amine-substituted nitrogen) likely exhibiting a different chemical shift compared to the proton at position 5 due to the asymmetric substitution pattern. Studies of related pyrrole derivatives have demonstrated that conjugation effects can significantly influence proton chemical shifts, with increased chemical shifts observed for protons in conjugated systems compared to non-conjugated analogs.
In conjugated pyrrole systems, the chemical shift pattern often shows that pyrrole hydrogen at position 2 has a considerably higher chemical shift than the hydrogen at position 5, serving as an indicator of electronic conjugation within the molecular framework. This spectroscopic signature provides valuable information about the electronic structure and potential aromatic character of the substituted pyrrole ring.
The 13C nuclear magnetic resonance spectrum would reveal the carbon framework of the molecule, with distinct signals for each carbon atom in the pyrrole ring. The carbon bearing the bromine substituent would be expected to show a characteristic downfield shift due to the electron-withdrawing effect of the halogen atom. The nitrogen-bearing carbon atoms would also exhibit specific chemical shift patterns influenced by the electronic properties of the attached amine group.
Infrared spectroscopy would provide complementary structural information, particularly regarding the amino group functionality. Characteristic stretching vibrations for nitrogen-hydrogen bonds would appear in the typical amine region, while the pyrrole ring would contribute aromatic carbon-carbon and carbon-nitrogen stretching modes. The presence of the bromine substituent would influence the overall vibrational spectrum through its mass and electronic effects.
Ultraviolet-visible spectroscopy would reveal the electronic transitions within the conjugated pyrrole system. The presence of both electron-donating (amine) and electron-withdrawing (bromine) substituents would create a complex electronic structure with potentially interesting absorption characteristics. Studies of related systems have shown that conjugated pyrrole derivatives often exhibit red-shifted absorption bands compared to their non-conjugated counterparts, indicating extended delocalization of the electronic system.
Tautomeric Behavior and Ring Conformational Dynamics
The tautomeric behavior of 1H-Pyrrol-1-amine, 3-bromo- involves potential proton migration processes that could lead to different structural forms in equilibrium. The presence of the amine substituent at the nitrogen position creates opportunities for intramolecular hydrogen bonding and tautomeric rearrangements that may influence the overall molecular stability and reactivity.
The pyrrole ring system itself maintains a relatively rigid planar structure due to its aromatic character, limiting significant conformational flexibility within the ring framework. However, the amine substituent attached to the nitrogen atom may exhibit rotational freedom around the nitrogen-nitrogen bond, leading to different conformational states with varying spatial orientations of the amino group relative to the pyrrole ring plane.
The bromine substituent at position 3 of the pyrrole ring introduces additional electronic effects that may influence the tautomeric equilibrium. The electron-withdrawing nature of bromine could stabilize certain tautomeric forms while destabilizing others, depending on the specific electronic requirements of each tautomeric structure.
Temperature-dependent nuclear magnetic resonance studies could provide insights into the dynamic behavior of the molecule, potentially revealing coalescence phenomena if rapid tautomeric exchange occurs on the nuclear magnetic resonance timescale. The activation barriers for such processes would provide valuable thermodynamic information about the relative stability of different molecular conformations.
Computational modeling studies using density functional theory methods could predict the relative energies of different tautomeric and conformational forms, providing theoretical support for experimental observations and helping to identify the most stable molecular arrangements under various conditions.
Computational Molecular Modeling (DFT, QTAIM)
Density functional theory calculations represent a powerful computational approach for investigating the electronic structure and molecular properties of 1H-Pyrrol-1-amine, 3-bromo-. These theoretical methods can provide detailed information about electron density distributions, molecular orbital characteristics, and thermodynamic properties that complement experimental structural studies.
Quantum theory of atoms in molecules analysis offers a unique perspective on the bonding characteristics within the molecule, providing quantitative measures of bond strength and electron localization. This approach can reveal the nature of the carbon-bromine bond, the nitrogen-nitrogen bond connecting the amine group to the pyrrole ring, and the aromatic interactions within the five-membered ring system.
The computational investigation would likely focus on optimizing the molecular geometry to determine the most stable conformational arrangement. The electronic effects of both the electron-donating amine group and the electron-withdrawing bromine substituent create a complex electronic environment that requires sophisticated theoretical treatment to accurately model.
Molecular orbital analysis through density functional theory calculations could reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing insights into the electronic transitions observed in ultraviolet-visible spectroscopy. The frontier molecular orbitals play crucial roles in determining the reactivity patterns and potential chemical transformations of the compound.
The computational prediction of nuclear magnetic resonance chemical shifts using density functional theory methods offers valuable validation of experimental spectroscopic assignments. Previous studies of pyrrole derivatives have demonstrated good agreement between calculated and observed chemical shifts, with average errors typically within acceptable ranges for both 1H and 13C nuclear magnetic resonance parameters.
Electronic structure calculations can also predict infrared vibrational frequencies, allowing for detailed assignment of experimental infrared spectra and providing theoretical support for structural characterization. The calculated vibrational modes can be visualized to understand the atomic motions associated with each observed infrared absorption band.
Properties
CAS No. |
172100-29-7 |
|---|---|
Molecular Formula |
C4H5BrN2 |
Molecular Weight |
161.002 |
IUPAC Name |
3-bromopyrrol-1-amine |
InChI |
InChI=1S/C4H5BrN2/c5-4-1-2-7(6)3-4/h1-3H,6H2 |
InChI Key |
VFBICDFKQJWKTI-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1Br)N |
Synonyms |
1H-Pyrrol-1-amine,3-bromo-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 3-bromo-1H-pyrrol-1-amine and related halogenated heterocycles:
Key Observations:
- Substituent Position: Bromine at the 3-position in pyrrole (target compound) versus 4-position in pyrazole derivatives (e.g., 4-bromo-1H-pyrazol-3-amine) leads to distinct electronic and steric effects. For example, in guaiacols, 3-bromo substitution correlates with musty odor, while 4-bromo derivatives are sweeter .
- Heterocycle Core: Pyrazole and pyridine derivatives exhibit higher nitrogen content, enhancing hydrogen-bonding capabilities compared to pyrrole. This impacts solubility and biological interactions.
Odor and Sensory Properties
Halogenation significantly influences odor profiles in aromatic compounds:
- 3-Bromoguaiacol: Exhibits musty, medicinal odor notes due to bromine’s electron-withdrawing effects and steric hindrance at the 3-position .
- Non-Pyrrole Halogenated Amines: Pyrazolo-pyridinamines (e.g., 3-bromo-1H-pyrazolo[3,4-b]pyridin-5-amine) lack reported odor data but are structurally tailored for receptor binding in drug design .
Implication for 3-Bromo-1H-pyrrol-1-amine : While odor data are unavailable, the musty character of 3-bromoguaiacol suggests that bromine position in aromatic systems may universally influence sensory properties.
Preparation Methods
Bromination of Preformed Pyrrol-1-Amine Derivatives
Bromination of preexisting pyrrole rings represents a direct route to 3-bromo-1H-pyrrol-1-amine. A notable method involves diazotization followed by bromine substitution. In a protocol adapted from pyrazole bromination (CN104844567A), 1H-pyrrol-1-amine undergoes treatment with hydrobromic acid (HBr), cuprous bromide (CuBr), and sodium nitrite (NaNO₂) under controlled temperatures .
Reaction Conditions :
-
Substrate : 1H-pyrrol-1-amine
-
Reagents : HBr (48%), CuBr (2.0 eq), NaNO₂ (1.0 eq)
-
Temperature : 40–60°C
-
Duration : 40–60 minutes
The mechanism proceeds via in situ generation of a diazonium intermediate, which undergoes bromide substitution at the 3-position. This method avoids extreme cryogenic conditions, unlike alternative lithiation-bromination approaches requiring butyllithium at -78°C .
Reductive Amination of Brominated Pyrrole Precursors
Reduction of nitro groups offers a pathway to introduce the amine functionality post-bromination. A pyrazole-based example (Ambeed, 1203705-55-8) demonstrates the reduction of 3,4-dibromo-5-nitro-1H-pyrazole using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol/ethyl acetate . Adapting this to pyrroles:
Reaction Conditions :
-
Substrate : 3-bromo-5-nitro-1H-pyrrole
-
Reducing Agent : SnCl₂·2H₂O (3.0 eq)
-
Solvent : Ethanol/ethyl acetate (2:1 v/v)
-
Temperature : 110°C
-
Duration : 45 minutes
Post-reduction, the amine group occupies the 1-position, while bromine remains at the 3-position. Purification via flash chromatography ensures product isolation, though yields remain moderate due to competing side reactions.
Ring-Closure Strategies with Embedded Bromine
Constructing the pyrrole ring with preinstalled bromine circumvents late-stage functionalization challenges. A cyclization approach inspired by CN104844567A’s pyrazole synthesis involves condensing 3-aminocrotononitrile with hydrazine hydrate . For pyrroles, analogous reagents like 2,5-dimethoxytetrahydrofuran and ammonium acetate may form the ring, followed by bromination:
Reaction Conditions :
-
Precursor : 3-aminocrotononitrile
-
Cyclization Agent : Hydrazine hydrate (2.0 eq)
-
Bromination : Br₂ in acetic acid (1.2 eq)
-
Temperature : 60–90°C (cyclization), 25°C (bromination)
This sequential method benefits from mild conditions but requires precise stoichiometry to avoid over-bromination.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for 3-bromo-1H-pyrrol-1-amine synthesis:
Industrial-Scale Considerations
For large-scale production, direct bromination and ring-closure methods show promise due to their operational simplicity and compatibility with continuous flow systems. However, reductive amination’s low yield limits its utility despite functional group versatility. Innovations in catalyst design (e.g., Pd-mediated C-H bromination) could enhance efficiency but remain underexplored for pyrroles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Pyrrol-1-amine, 3-bromo-, and how can its purity be validated?
- Synthesis : The bromination of pyrrole derivatives typically involves electrophilic substitution. For regioselective bromination at the 3-position, methods may include using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Literature review is critical, as analogous brominated heterocycles (e.g., pyrazolo[3,4-d]pyridazines) often require optimization of solvents, catalysts, and temperature .
- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection or GC-MS (Gas Chromatography-Mass Spectrometry) to assess purity. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. What safety protocols are essential when handling 3-bromo-substituted pyrrole derivatives?
- Safety Measures :
- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated compounds .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Procedures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software refine the crystal structure of 3-bromo-1H-pyrrol-1-amine?
- Crystallization : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.
- Refinement : Use SHELXL for small-molecule refinement. Key steps include:
- Data scaling with SHELXC .
- Structure solution via direct methods (SHELXS ) or experimental phasing.
- Final refinement with anisotropic displacement parameters and validation using R-factors and electron density maps .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for brominated pyrrole amines?
- Case Study : If NMR suggests a tautomeric form conflicting with X-ray results:
Confirm solvent effects on tautomerism via variable-temperature NMR.
Re-examine X-ray data for hydrogen bonding or crystal packing influences.
Cross-validate with computational chemistry (DFT calculations for energy-minimized structures) .
Q. What role does 3-bromo-1H-pyrrol-1-amine play in medicinal chemistry, particularly in drug design?
- Applications :
- Scaffold for Inhibitors : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures targeting kinase or protease enzymes .
- Proteolysis-Targeting Chimeras (PROTACs) : The amine group enables conjugation to E3 ligase ligands .
Methodological Notes
- Synthetic Optimization : For regioselective bromination, computational tools (e.g., DFT for electrophilic aromatic substitution) predict reactivity trends .
- Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) and NMR spectra (FID files) in public repositories like Cambridge Structural Database or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
